1-Piperazineethanamine, N,N,4-trimethyl-

Polyurethane Catalysis Physical Chemistry Quality Control

Substituting generic piperazines for CAS 104-19-8 disrupts PU foam kinetics-the unique dual tertiary amine structure is essential for selective blowing catalysis. This N,N,4-trimethyl derivative is the established catalyst for ester slabstock, HR molded foams, and microcellular elastomers. Also supplied at ≥98% purity for pharmaceutical intermediate synthesis. Consistent quality with full CoA; bulk and research quantities available.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 104-19-8
Cat. No. B089528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazineethanamine, N,N,4-trimethyl-
CAS104-19-8
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCN(C)C
InChIInChI=1S/C9H21N3/c1-10(2)4-7-12-8-5-11(3)6-9-12/h4-9H2,1-3H3
InChIKeyXFLSMWXCZBIXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,4-Trimethyl-1-piperazineethanamine: Key Profile


1-Piperazineethanamine, N,N,4-trimethyl- (CAS 104-19-8), also known as 1-(2-dimethylaminoethyl)-4-methylpiperazine or TAP, is a fully substituted tertiary diamine [1]. This aliphatic piperazine derivative is characterized by a 4-methyl substituent on the piperazine ring and an N,N-dimethylaminoethyl side chain, yielding a molecular formula of C9H21N3 and a molecular weight of 171.28 g/mol . It is a clear, colorless to light yellow liquid with a density of 0.88-0.89 g/mL at 20°C and a boiling point of 207.5-220°C [2]. Unlike many piperazine analogs that find primary use as pharmaceutical intermediates, this compound is uniquely established as a high-performance catalyst in polyurethane (PU) systems, while also serving as a versatile building block in organic synthesis .

N-Substitution and TAP Performance


The assumption that any piperazine derivative can serve as a drop-in replacement for 1-Piperazineethanamine, N,N,4-trimethyl- (CAS 104-19-8) is scientifically unsound and can lead to significant performance deficits. The compound's unique dual tertiary amine structure, achieved through specific N-methyl and N,N-dimethylaminoethyl substitutions, is the primary driver of its differentiated properties [1]. Analogs lacking this precise substitution pattern, such as 1-(2-aminoethyl)piperazine (AEP, CAS 140-31-8), possess primary and secondary amine groups. This fundamental difference alters nucleophilicity, basicity (pKa), hydrogen bonding capacity, and catalytic mechanism. In polyurethane catalysis, this translates directly to altered selectivity between the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions, impacting foam cell structure, cure rate, and final physical properties [2]. For pharmaceutical synthesis, the tertiary amine influences pharmacokinetic properties like solubility and membrane permeability differently than a primary amine. Therefore, selecting a generic piperazine without rigorous comparative data on the specific application risks product failure, process inefficiency, and compromised material quality. The evidence below quantifies these differentiations where data is available.

TAP vs. Key Analogs: Quantitative Evidence


Physical Property Benchmarking Against Generic Amines

This compound is characterized by a highly defined set of physical properties that ensure reproducibility in formulation and process control, contrasting with many generic amine blends where exact composition and properties are not specified. Reputable vendors supply this compound with a minimum assay of 98-99% by GC, and specify key parameters including density (0.88-0.89 g/mL at 20°C), refractive index (n20/D 1.4630-1.4660), and water content (<0.5%) [1]. This level of specification allows for precise molar calculations and predictable behavior, which is critical in both catalytic and stoichiometric applications. Analogs like 1-(2-aminoethyl)piperazine (CAS 140-31-8) have a higher density (0.984 g/cm³) and different refractive index (n20/D 1.499-1.501), which directly impacts handling and formulation volumes [2].

Polyurethane Catalysis Physical Chemistry Quality Control

Tertiary vs. Primary/Secondary Amine Reactivity

The compound's two tertiary amine groups (pKa ~9.5) confer a fundamentally different reactivity profile compared to analogs containing primary or secondary amines, such as 1-(2-aminoethyl)piperazine (AEP) [1][2]. Tertiary amines are strong nucleophiles but cannot form hydrogen bonds as donors, leading to distinct catalytic mechanisms and product outcomes. In polyurethane systems, tertiary amines are potent catalysts for both urethane (gelling) and urea (blowing) formation, with the balance of activity determined by steric and electronic factors. In contrast, primary and secondary amines in compounds like AEP will actively participate as reactants with isocyanates, leading to chain termination and formation of urea linkages, which can dramatically alter polymer network architecture and physical properties [3]. This functional group difference is a primary driver for the selection of CAS 104-19-8 as a true catalyst rather than a chain extender or crosslinker.

Organic Synthesis Polymer Chemistry Medicinal Chemistry

Vendor Analytical Specifications for Consistent Procurement

The availability of this compound with well-defined analytical specifications from reputable vendors provides a quantitative basis for procurement and quality control. For instance, one supplier certifies a minimum purity of 99.0% by Gas Chromatography (GC) and a maximum moisture content of 0.5% by Karl Fischer titration [1]. Another specifies a purity of ≥98% (GC) . These specifications are directly linked to the compound's performance as a catalyst, where impurities could deactivate catalytic sites or introduce unwanted side reactions. In comparison, procurement of a generic 'piperazine catalyst blend' often lacks this level of rigorous, compound-specific analytical data, making it difficult to troubleshoot performance issues or ensure batch-to-batch consistency.

Analytical Chemistry Quality Assurance Procurement

TAP Application Scenarios


Blowing/Gelling Balance Catalyst for PU Foams

The compound's defined tertiary amine structure and high purity make it a premier catalyst for controlling the balance between the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions in polyurethane foam production . Its high catalytic activity and selectivity for the foaming reaction are documented in vendor literature, and it is widely used in ester-based slabstock, high-resilience molded foams, microcellular elastomers, and rigid foam applications [1]. Unlike amine-based chain extenders, it functions as a true catalyst, facilitating the reaction without being permanently incorporated into the polymer network. This application directly leverages the differentiated amine functionality and defined purity detailed in Section 3. This scenario is supported by evidence of its use in commercial catalyst formulations like JEFFCAT® TAP .

Pharmaceutical and Agrochemical Intermediate

Its role as a pharmaceutical intermediate, particularly in the synthesis of antidepressants and antipsychotics, is enabled by its specific tertiary amine structure, which can be further derivatized or used to introduce a basic center into a target molecule to modulate pharmacokinetic properties . The high purity available (≥98%) ensures that it introduces minimal impurities into the final drug substance synthesis, a critical quality attribute for pharmaceutical manufacturing. This application is a direct consequence of the well-defined purity and structural characteristics described in Section 3. Its utility extends to the formulation of agrochemicals, where it can improve the efficacy of active ingredients [1].

Coatings and Adhesives Additive for Surface Enhancement

The compound's function as an ionic surfactant and viscosity stabilizer in polyurethane systems directly leads to improved coating properties such as better wetting, film formation, surface smoothness, and abrasion resistance . This application is supported by its described use as an extender and additive in PU coatings, floor coatings, and adhesives [1]. The specific N,N,4-trimethyl substitution pattern is responsible for these surfactant-like properties, which would not be present to the same degree in analogs lacking the same lipophilic/hydrophilic balance. This scenario is supported by evidence of its use in such formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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